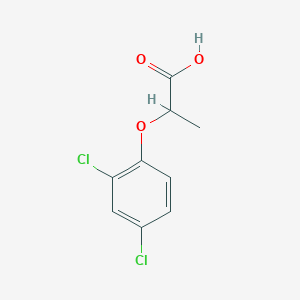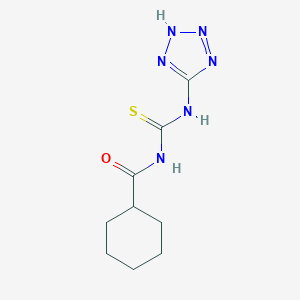
Furan-2-ylmethyl 4-chlorobenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Furan-2-ylmethyl 4-chlorobenzoate is an organic compound with the molecular formula C12H9ClO3 It is a derivative of benzoic acid, where the hydrogen atom in the para position is replaced by a chlorine atom, and the carboxyl group is esterified with a 2-furylmethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Furan-2-ylmethyl 4-chlorobenzoate typically involves the esterification of 4-chlorobenzoic acid with 2-furylmethanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, which facilitates the formation of the ester bond. The reaction mixture is heated under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.
化学反応の分析
Types of Reactions
Furan-2-ylmethyl 4-chlorobenzoate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form corresponding furanones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
Oxidation: Formation of furanones.
Reduction: Formation of 2-furylmethyl alcohol.
Substitution: Formation of various substituted benzoates depending on the nucleophile used.
科学的研究の応用
Furan-2-ylmethyl 4-chlorobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of Furan-2-ylmethyl 4-chlorobenzoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release 4-chlorobenzoic acid and 2-furylmethanol, which may exert biological effects through different pathways. The chlorine atom in the para position can also participate in various biochemical interactions, influencing the compound’s overall activity.
類似化合物との比較
Similar Compounds
4-Chlorobenzoic acid: A precursor in the synthesis of Furan-2-ylmethyl 4-chlorobenzoate.
2-Furylmethyl benzoate: Similar structure but lacks the chlorine atom.
4-Chlorobenzyl alcohol: Contains a similar aromatic ring with a chlorine substituent.
Uniqueness
This compound is unique due to the presence of both the furan ring and the chlorine atom, which confer distinct chemical and biological properties
特性
CAS番号 |
4449-28-9 |
|---|---|
分子式 |
C12H9ClO3 |
分子量 |
236.65g/mol |
IUPAC名 |
furan-2-ylmethyl 4-chlorobenzoate |
InChI |
InChI=1S/C12H9ClO3/c13-10-5-3-9(4-6-10)12(14)16-8-11-2-1-7-15-11/h1-7H,8H2 |
InChIキー |
ZOTNUHCCBPJKLO-UHFFFAOYSA-N |
SMILES |
C1=COC(=C1)COC(=O)C2=CC=C(C=C2)Cl |
正規SMILES |
C1=COC(=C1)COC(=O)C2=CC=C(C=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[(2-Methylphenyl)amino]acetic acid](/img/structure/B359560.png)

![N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B359596.png)

![1-[(2,5-Dichlorophenyl)sulfonyl]-4-methylpiperidine](/img/structure/B359600.png)



![2-{1-[(5-Methyl-2-furyl)methyl]-2-piperazinyl}ethanol](/img/structure/B359637.png)
![[1-(3-Fluoro-benzyl)-3-oxo-piperazin-2-yl]-acetic acid](/img/structure/B359640.png)
![2-[1-(2,2-Diphenylethyl)-3-oxopiperazin-2-yl]acetic acid](/img/structure/B359643.png)

![2-[1-(2-Chlorobenzyl)-3-oxo-2-piperazinyl]-acetic acid](/img/structure/B359646.png)
